2-Formylcinnamic acid
CAS No.: 130036-17-8
Cat. No.: VC21079692
Molecular Formula: C10H8O3
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130036-17-8 |
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Molecular Formula | C10H8O3 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | (E)-3-(2-formylphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ |
Standard InChI Key | ZIUMNQBNEUJSSL-AATRIKPKSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)/C=C/C(=O)O)C=O |
SMILES | C1=CC=C(C(=C1)C=CC(=O)O)C=O |
Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)O)C=O |
Introduction
Chemical Structure and Identification
2-Formylcinnamic acid consists of a benzene ring with a formyl group (-CHO) at the 2-position and a propenoic acid group attached to the 1-position. The compound belongs to the broader class of cinnamic acid derivatives, which are known for their diverse biological activities.
Basic Identifiers
*Note: There is a discrepancy in the reported CAS numbers across different databases, which is important to consider when searching literature for this compound .
Structural Features
The structure of 2-formylcinnamic acid contains three key functional groups:
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A benzene ring
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A formyl group (-CHO) at the ortho position
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An α,β-unsaturated carboxylic acid moiety (propenoic acid)
The compound exists primarily in the trans configuration with respect to the double bond in the propenoic acid side chain, which is evident from its systematic name (2E)-3-(2-formylphenyl)prop-2-enoic acid .
Physical and Chemical Properties
2-Formylcinnamic acid possesses several distinctive physical and chemical properties that influence its behavior in various applications and reactions.
Physical Properties
*Note: Different sources report significantly different melting points, which may be due to different crystalline forms, purity levels, or measurement methods .
Chemical Properties
Property | Value | Reference |
---|---|---|
Hydrogen Bond Donor Count | 1 | |
Hydrogen Bond Acceptor Count | 3 | |
Rotatable Bond Count | 3 | |
Topological Polar Surface Area | 54.4 Ų | |
Exact Mass | 176.047344113 Da | |
LogP | 1.3-1.59 | |
Complexity | 220 |
The compound contains an α,β-unsaturated carboxylic acid group, making it capable of participating in Michael addition reactions. The aldehyde group at the ortho position provides opportunities for various condensation reactions and further functionalization.
Synthesis Methods
While the search results don't provide specific synthesis methods for 2-formylcinnamic acid, several approaches for synthesizing cinnamic acid derivatives have been documented and could be adapted for this compound.
General Approaches for Cinnamic Acid Derivatives
Several methods for synthesizing cinnamic acid derivatives include:
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Knoevenagel Condensation: Used especially for derivatives with electron-donating groups .
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Enzymatic Methods: Using catalysts like Novozym 435 for esterification reactions of cinnamic acids .
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Microwave-Assisted Synthesis: Provides shorter reaction times and improved yields .
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Phosphorus Oxychloride Method: Particularly useful when electron-donating groups are present .
Industrial Production
Applications and Uses
2-Formylcinnamic acid has several documented and potential applications across different industries.
Chemical Industry Applications
2-Formylcinnamic acid is used in the production of:
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Intermediate compounds for organic synthesis
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Precursors for more complex molecules
Market Overview
The existence of market research reports on 2-formylcinnamic acid indicates commercial interest in this compound . The report structure suggests analysis of:
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Manufacturing technologies
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Production capacity
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Market demand
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Key manufacturers
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Supply chain considerations
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Price trends
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Regional market analysis
Structural Comparison with Related Compounds
Comparison with Trans-Cinnamic Acid
The addition of the formyl group at the ortho position in 2-formylcinnamic acid results in different physical properties and potentially different reactivity compared to trans-cinnamic acid.
Research Directions
Based on the properties and applications of cinnamic acid derivatives, several research directions for 2-formylcinnamic acid may be promising:
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Investigation of specific biological activities, particularly antimicrobial and anticancer properties
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Exploration of structure-activity relationships by creating derivatives that modify the formyl group
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Development of synthetic methodologies to improve yield and purity
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Study of its potential as a building block for more complex bioactive molecules
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Evaluation of possible applications in polymer science, given the reactive functional groups present
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